An In-depth Technical Guide to Norleucine tert-Butyl Ester Hydrochloride: Properties, Synthesis, and Applications
An In-depth Technical Guide to Norleucine tert-Butyl Ester Hydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norleucine tert-butyl ester hydrochloride is a key building block in synthetic organic chemistry, particularly in the realm of peptide synthesis and the development of novel therapeutics. As a non-proteinogenic amino acid derivative, it offers unique structural properties that can enhance the metabolic stability and pharmacological profiles of peptide-based drugs. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of Norleucine tert-butyl ester hydrochloride, offering field-proven insights for researchers and drug development professionals.
Introduction: The Significance of Non-Natural Amino Acids in Drug Discovery
The incorporation of non-natural amino acids into peptide chains is a powerful strategy in medicinal chemistry.[1] These unique building blocks can impart desirable characteristics to peptide-based therapeutics, such as increased resistance to enzymatic degradation, enhanced receptor affinity and selectivity, and improved pharmacokinetic properties. Norleucine, an isomer of leucine, is one such non-natural amino acid that has garnered significant interest.[2] Its linear alkyl side chain provides a valuable alternative to the branched side chains of leucine and isoleucine, allowing for the systematic exploration of structure-activity relationships. The tert-butyl ester and hydrochloride salt forms of norleucine further enhance its utility in solid-phase peptide synthesis (SPPS) by providing a readily cleavable protecting group for the carboxylic acid and improving solubility and handling characteristics.
Chemical and Physical Properties
Table 1: Chemical and Physical Properties of L-Norleucine tert-Butyl Ester and its Hydrochloride Salt
| Property | L-Norleucine tert-butyl ester | L-Norleucine tert-butyl ester hydrochloride | Reference |
| Synonyms | tert-butyl (S)-2-aminohexanoate | tert-butyl (S)-2-aminohexanoate hydrochloride | [3] |
| CAS Number | 15911-73-6 | Not available | [3] |
| Molecular Formula | C₁₀H₂₁NO₂ | C₁₀H₂₂ClNO₂ | [3] |
| Molecular Weight | 187.28 g/mol | 223.74 g/mol | [3] |
| Appearance | Colorless liquid | White to off-white solid (inferred) | [3] |
| Melting Point | Not available | Data not available | |
| Boiling Point | Not available | Not applicable | |
| Solubility | Not available | Soluble in water, methanol, and DMF (inferred) | |
| pKa | Not available | Not available |
Note: The properties for the hydrochloride salt are largely inferred from related compounds such as L-Norvaline tert-butyl ester hydrochloride and general knowledge of amino acid ester hydrochlorides. Experimental determination is recommended for precise values.
Synthesis and Purification
The synthesis of L-Norleucine tert-butyl ester hydrochloride is typically a two-step process starting from L-Norleucine. The first step involves the esterification of the carboxylic acid with a tert-butyl group, followed by the formation of the hydrochloride salt.
Esterification of L-Norleucine
The tert-butylation of the carboxylic acid is a critical step. Direct esterification with tert-butanol is challenging due to steric hindrance. A common and effective method is the reaction of L-Norleucine with isobutylene in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Experimental Protocol: Synthesis of L-Norleucine tert-butyl ester
Materials:
-
L-Norleucine
-
Dichloromethane (DCM)
-
Isobutylene (liquefied)
-
Concentrated Sulfuric Acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask equipped with a magnetic stirrer and a cold finger condenser (-78°C)
-
Pressure-equalizing dropping funnel
Procedure:
-
Suspend L-Norleucine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.
-
Cool the suspension to -78°C using a dry ice/acetone bath.
-
Slowly add liquefied isobutylene (1.5 - 2.0 eq) to the cooled suspension.
-
Carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude L-Norleucine tert-butyl ester.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Formation of the Hydrochloride Salt
The hydrochloride salt is prepared by treating the free base (L-Norleucine tert-butyl ester) with hydrochloric acid.
Experimental Protocol: Synthesis of L-Norleucine tert-butyl ester hydrochloride
Materials:
-
L-Norleucine tert-butyl ester
-
Anhydrous diethyl ether or Dichloromethane (DCM)
-
Anhydrous Hydrogen Chloride (gas or a solution in a suitable solvent like dioxane)
-
Schlenk flask
-
Magnetic stirrer
Procedure:
-
Dissolve the purified L-Norleucine tert-butyl ester in anhydrous diethyl ether or DCM in a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly bubble anhydrous hydrogen chloride gas through the solution or add a stoichiometric amount of a standardized HCl solution in an organic solvent.
-
A white precipitate of L-Norleucine tert-butyl ester hydrochloride should form.
-
Continue stirring at 0°C for 30-60 minutes to ensure complete precipitation.
-
Collect the precipitate by filtration under an inert atmosphere.
-
Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting material.
-
Dry the product under vacuum to yield pure L-Norleucine tert-butyl ester hydrochloride.
Caption: Synthesis workflow for L-Norleucine tert-butyl ester hydrochloride.
Spectral Characterization
Definitive spectral data for Norleucine tert-butyl ester hydrochloride is not widely published. However, based on the structure and data from analogous compounds, the expected spectral characteristics are as follows:
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group around 1.4-1.5 ppm. The protons of the norleucine side chain will appear as multiplets in the aliphatic region, and the alpha-proton will be a triplet or multiplet further downfield. The protons of the ammonium group may appear as a broad singlet.
-
¹³C NMR: The carbon NMR will show a signal for the quaternary carbon of the tert-butyl group around 80-85 ppm and the methyl carbons of the tert-butyl group around 28 ppm. The carbonyl carbon will be observed in the range of 170-175 ppm. The carbons of the norleucine side chain will appear in the aliphatic region.
-
FT-IR: The infrared spectrum should exhibit a strong carbonyl stretch for the ester at approximately 1730-1740 cm⁻¹. The N-H stretching of the ammonium salt will be visible as a broad band in the region of 3000-3300 cm⁻¹. C-H stretching and bending vibrations will also be present.
-
Mass Spectrometry: The mass spectrum (ESI+) would be expected to show a prominent peak for the molecular ion of the free base [M+H]⁺ at m/z 188.16.
Applications in Peptide Synthesis
The primary application of L-Norleucine tert-butyl ester hydrochloride is as a building block in solid-phase peptide synthesis (SPPS), particularly in Fmoc/tBu-based strategies.
Role as a C-Terminal Protecting Group
The tert-butyl ester serves as a robust protecting group for the C-terminal carboxylic acid. It is stable to the basic conditions used for the removal of the Fmoc protecting group (typically piperidine in DMF) but is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin.[4]
Caption: General workflow of Fmoc/tBu solid-phase peptide synthesis.
Introduction of Non-Natural Functionality
The incorporation of norleucine introduces a non-natural, unbranched, six-carbon side chain into the peptide sequence. This modification can be used to:
-
Probe Structure-Activity Relationships: By replacing natural amino acids like leucine or methionine, researchers can investigate the importance of side-chain branching and hydrophobicity for biological activity.
-
Enhance Metabolic Stability: The absence of a beta-branched structure can make peptides containing norleucine less susceptible to degradation by certain proteases.
-
Modulate Physicochemical Properties: The linear alkyl side chain can influence the overall hydrophobicity and conformational preferences of the peptide.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[5]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[5]
-
Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
Norleucine tert-butyl ester hydrochloride is a valuable and versatile building block for chemists and drug discovery scientists. Its unique structural features as a non-natural amino acid derivative, combined with the practical advantages of the tert-butyl ester protecting group, make it an important tool for the design and synthesis of novel peptide-based therapeutics with improved pharmacological properties. While some specific physicochemical data for the hydrochloride salt require further experimental determination, the information and protocols provided in this guide offer a solid foundation for its effective and safe use in the laboratory.
References
- (S)-tert-Butyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride. Sigma-Aldrich. (URL not available)
- (S)-tert-Butyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate hydrochloride. ChemicalBook. (URL not available)
- (s)-tert-butyl 2-(((9h-fluoren-9-yl)methoxy)carbonylamino)
- 5978-22-3|(S)-tert-Butyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride. BLDpharm. (URL not available)
- Supplementary Information. The Royal Society of Chemistry. (URL not available)
- Glycine ethyl ester hydrochloride. AK Scientific, Inc. (URL not available)
- New technique synthesizes non-natural amino acids for advanced peptide therapeutics. (2026, February 20). (URL not available)
- (S)-tert-butyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride. PubChem. (URL not available)
- SAFETY DATA SHEET. Fisher Scientific. (2023, August 25). (URL not available)
- Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery.
- SAFETY DATA SHEET. TCI Chemicals. (2024, November 22). (URL not available)
- Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society. (2026, January 30). (URL not available)
- Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. Journal of Medicinal Chemistry. (2023, November 10). (URL not available)
- L-Norleucine tert-butyl ester. Sigma-Aldrich. (URL not available)
- Peptide Synthesis of Libraries of Non-natural Amino Acids | Request PDF.
- L-Norleucine tert-butyl ester 95% | CAS: 15911-73-6. AChemBlock. (URL not available)
- Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. PMC. (2023, November 10). (URL not available)
- BMRB entry bmse000411 - L-Norleucine (C6H13NO2). (URL not available)
- SAFETY DATA SHEET. FUJIFILM Wako Chemicals. (URL not available)
- Safety Data Sheet. Thermo Fisher Scientific. (2023, October 12). (URL not available)
- Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. PubMed. (2023, November 23). (URL not available)
- L-Norvaline tert-butyl ester hydrochloride. Chem-Impex. (URL not available)
- L-Norvaline tert-butyl ester hydrochloride | 119483-47-5. Sigma-Aldrich. (URL not available)
- 1 NMR spectra and HPLC chrom
- Amino acid Derivatives/Peptides.
- D,L-Norleucine, 2TBDMS derivative. The NIST WebBook. (URL not available)
- DL-Norleucine(616-06-8) 1H NMR spectrum. ChemicalBook. (URL not available)
- L-Leucine Tert-Butyl Ester Hydrochloride 98%. VWR, part of Avantor. (URL not available)
- L-Norvaline tert-butyl ester hydrochloride. ChemBK. (2024, April 9). (URL not available)
- L-Norleucine. The NIST WebBook. National Institute of Standards and Technology. (URL not available)
- Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PMC. (URL not available)
- WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts.
- Fmoc / t-Bu Solid Phase Synthesis. Sunresin. (URL not available)
- L-LEUCINE TERT-BUTYL ESTER HYDROCHLORIDE 21691-53-2 wiki. Guidechem. (URL not available)
